molecular formula C23H23N5O4S2 B2430319 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 533868-86-9

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2430319
CAS RN: 533868-86-9
M. Wt: 497.59
InChI Key: AYAKMDZHRCKDPU-RWEWTDSWSA-N
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Description

The compound “4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” is a chemical compound with the molecular formula C22H20ClN5O4S2 . It is used in various chemical reactions .

Scientific Research Applications

Anticancer Research

The derivative 4-chloro-3-({[(4-chlorophenyl) amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide demonstrated significant proapoptotic activity in melanoma cell lines, indicating its potential as an anticancer agent (Yılmaz et al., 2015).

Enzyme Inhibition Studies

Aromatic sulfonamide inhibitors of carbonic anhydrase isoforms hCA I, II, IV, and XII were investigated, suggesting potential applications in enzyme inhibition (Supuran et al., 2013).

Synthesis and Reactions

The compound 3-cyano-4-imino-2-methylthio-4H-pyrimido (2,1-b) (1,3) benzothiazole and its reactions with various nucleophiles were studied, highlighting its diverse chemical reactivity and synthesis potential (Pingle et al., 2006).

Antimicrobial Activity

Bis(azolyl)sulfonamidoacetamides exhibited significant antimicrobial activity, presenting this class of compounds as promising for developing new antimicrobial agents (P et al., 2021).

Novel Synthesis Methods

New synthesis methods for derivatives like (4-oxothiazolidine-2-ylidene)benzamide were developed, expanding the possibilities for synthesizing novel compounds in this class (Hossaini et al., 2017).

Fluorescent Probe Development

A benzothiazole-based fluorescent probe for cysteine detection was developed, demonstrating the compound's utility in biosensing and imaging applications (Yu et al., 2018).

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S2/c1-3-32-19-7-4-8-20-21(19)27(2)23(33-20)26-22(29)17-9-11-18(12-10-17)34(30,31)28(15-5-13-24)16-6-14-25/h4,7-12H,3,5-6,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAKMDZHRCKDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

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